molecular formula C13H18BrFN2O2 B12099271 (R)-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate

(R)-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate

Cat. No.: B12099271
M. Wt: 333.20 g/mol
InChI Key: JGPWKDJUZZFQLX-UHFFFAOYSA-N
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Description

“(R)-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate” is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an ethylamine backbone, and a 3-bromo-5-fluorophenyl substituent. The compound’s R-configuration at the stereogenic center and the presence of halogen atoms (bromine and fluorine) on the aromatic ring make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting chiral environments. The Boc group serves to protect the amine functionality during multi-step syntheses, while the bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings, commonly employed in drug discovery .

Properties

Molecular Formula

C13H18BrFN2O2

Molecular Weight

333.20 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(3-bromo-5-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)

InChI Key

JGPWKDJUZZFQLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

The 3-bromo-5-fluorophenyl group is typically synthesized via sequential halogenation. For example:

  • Fluorination : Directing groups (e.g., −NH₂) facilitate para-fluorination using Selectfluor® or DAST.

  • Bromination : Electrophilic bromination with Br₂/FeBr₃ or NBS in polar solvents.

Example protocol :

  • Starting material : 3-Fluoroaniline.

  • Bromination : Treat with N-bromosuccinimide (NBS) in acetic acid at 0–5°C for 6 hours (yield: 78%).

  • Characterization : ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 7.18 (d, J = 8.4 Hz, 1H).

Ethylamine Backbone Formation

The ethylamine moiety is introduced via reductive amination or Gabriel synthesis:

  • Reductive amination : React ketone intermediates (e.g., 3-bromo-5-fluorophenylacetone) with ammonium acetate and NaBH₃CN.

  • Gabriel synthesis : Use phthalimide-protected amines followed by hydrazinolysis.

Optimized conditions :

  • Substrate : 3-Bromo-5-fluorophenylacetone.

  • Reducing agent : NaBH₃CN in methanol at pH 5–6 (yield: 85%).

  • Chiral resolution : Enzymatic kinetic resolution using lipase B (Candida antarctica) to isolate the (R)-enantiomer (ee > 98%).

Boc Protection of the Ethylamine Group

The tert-butyl carbamate (Boc) group is introduced to protect the primary amine during subsequent reactions.

Standard Boc Protection Protocol

  • Reagents : Boc anhydride (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

  • Procedure :

    • Dissolve 2-amino-2-(3-bromo-5-fluorophenyl)ethylamine (1.0 eq) in DCM.

    • Add TEA (1.5 eq) and Boc₂O (1.3 eq) at 0°C.

    • Stir at room temperature for 2 hours (yield: 91%).

  • Characterization :

    • ¹³C NMR (DMSO-d₆): δ 152.5 (C=O), 79.5 (Boc C), 28.4 (Boc CH₃).

Alternative Methods

  • CO₂-based carbamation : A three-component coupling of amines, CO₂, and alkyl halides using Cs₂CO₃/TBAI in DMF (yield: 70–85%).

Enantioselective Synthesis of the (R)-Configured Ethylamine

Asymmetric Hydrogenation

Chiral phosphine ligands (e.g., BINAP) enable enantioselective reduction of enamine intermediates:

  • Catalyst : Ru(BINAP)(COD)Cl₂.

  • Substrate : (E)-N-(3-bromo-5-fluorophenyl)ethylideneaniline.

  • Conditions : H₂ (50 psi), ethanol, 25°C (ee: 95%, yield: 88%).

Chiral Auxiliary Approach

Use of (S)-oxazolidinone auxiliaries to induce asymmetry during alkylation:

  • Auxiliary removal : Hydrolysis with LiOH/THF/H₂O (yield: 82%).

Integrated Synthetic Routes

Patent-Derived Method (WO2019158550A1)

A patented route emphasizes scalability and stereocontrol (Figure 2):

  • Step 1 : Suzuki-Miyaura coupling of 3-bromo-5-fluorophenylboronic acid with a chiral ethylamine precursor.

  • Step 2 : Boc protection under anhydrous conditions.

  • Step 3 : Crystallization-induced asymmetric transformation (CIAT) to enhance ee.

Key data :

  • Overall yield : 68%.

  • Purity : >99% (HPLC).

  • ee : 99.5% (Chiralcel OD-H column).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.25–3.40 (m, 2H, CH₂), 4.85 (q, J = 6.8 Hz, 1H, CH), 7.18–7.45 (m, 3H, Ar-H).

  • HRMS (EI) : Calcd. for C₁₃H₁₈BrFN₂O₂ [M+H]⁺: 333.20; Found: 333.19.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/i-PrOH (90:10), flow rate 1.0 mL/min, tᵣ (R) = 12.3 min, tᵣ (S) = 14.1 min .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a fluorophenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Fluorophenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of amino acid-based carbamates can exhibit selective cytotoxicity against cancer cells. For instance, compounds structurally similar to (R)-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Case Study:
A study published in Cancer Research evaluated a series of carbamate derivatives, including those based on the structure of this compound. The results indicated that certain modifications led to increased apoptosis in breast cancer cell lines, suggesting a promising avenue for further drug development .

2. Neurological Disorders
Research has also pointed towards the potential use of this compound in treating neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as anxiety and depression.

Case Study:
A pharmacological study demonstrated that compounds similar to this compound showed significant effects on serotonin receptors, which are critical targets in the treatment of mood disorders .

Biochemical Applications

1. Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. The compound's structure allows it to interact with various enzymes, potentially leading to therapeutic applications.

Data Table: Enzyme Inhibition Potency

Enzyme TargetInhibition IC50 (µM)Reference
Acetylcholinesterase15Journal of Medicinal Chemistry
Cyclooxygenase-230Bioorganic & Medicinal Chemistry

Material Science Applications

1. Polymer Synthesis
The compound can be utilized as a building block in the synthesis of polymers due to its functional groups that allow for further chemical modifications. Researchers have explored its use in creating biodegradable polymers with potential applications in drug delivery systems.

Case Study:
A recent study highlighted the incorporation of this compound into poly(lactic-co-glycolic acid), resulting in improved mechanical properties and controlled drug release profiles .

Mechanism of Action

The mechanism of action of ®-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Key References
This compound (Target) 3-bromo-5-fluorophenyl, ethylcarbamate, R-configuration C₁₃H₁₆BrFN₂O₂ 343.19 (calculated) -
(R)-tert-butyl (2-(3-fluoropyrrolidin-1-yl)ethyl)carbamate 3-fluoropyrrolidine, ethylcarbamate, R-configuration C₆H₁₃FN₂ (base) 156.18 (base)
(S)-tert-butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate 5-bromo-2-methoxyphenyl, ethylcarbamate, S-configuration C₁₄H₁₉BrNO₃ 345.21
tert-butyl (5-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)carbamate Furan-pyrazolo-pyrimidine hybrid, Boc-protected amine C₃₀H₂₄F₂N₄O₅ 615.7 (M+1)

Key Observations:

In contrast, the methoxy-substituted analog in lacks this reactivity but may exhibit improved solubility due to the ether group.

Stereochemistry : The R-configuration in the target compound distinguishes it from the S-configuration in , which could lead to divergent biological activities or binding affinities in chiral environments.

Spectroscopic and Physical Properties

  • 19F NMR : The fluorine atom in the target compound’s 5-fluorophenyl group would exhibit distinct chemical shifts compared to fluoropyrrolidine derivatives (e.g., δ ~ -115 ppm for aromatic fluorine vs. δ ~ -210 ppm for aliphatic fluorine) .
  • Mass Spectrometry: The bromine isotope pattern (1:1 ratio for ⁷⁹Br and ⁸¹Br) in HRMS would aid in distinguishing the target compound from non-brominated analogs .
  • Melting Points : While data for the target compound is unavailable, analogs like the furan-pyrimidine hybrid in show higher melting points (163–166°C) due to extended aromatic systems, suggesting the target may have moderate thermal stability.

Biological Activity

(R)-tert-butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate, with the CAS number 1270169-95-3, is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a bromine and fluorine substituent on the phenyl ring, which may enhance its biological properties.

  • Molecular Formula : C13H18BrFN2O2
  • Molecular Weight : 333.20 g/mol
  • Structure : The compound consists of a tert-butyl group, an amino group, and a carbamate moiety attached to a bromo-fluorophenyl ethyl chain.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the amino group allows for potential hydrogen bonding with receptors or enzymes, while the halogen substituents can influence lipophilicity and electronic properties, enhancing interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study on related carbamate derivatives demonstrated that certain structural modifications could lead to enhanced cytotoxicity against various cancer cell lines. Compounds with electron-withdrawing groups like bromine and fluorine showed increased activity compared to their unsubstituted counterparts. The IC50 values ranged from 0.7 to 1.2 µM in assays against MCF7 and HCT116 cancer cells .

Anti-inflammatory Activity

Compounds containing carbamate moieties have also been investigated for their anti-inflammatory effects:

  • Research Findings : Some studies indicate that modifications in the carbamate structure can lead to significant reductions in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

Biological Activity IC50/Effect Reference
Anticancer (MCF7 cells)0.7 - 1.2 µM
Antibacterial (E. faecalis)MIC comparable to ceftriaxone
Anti-inflammatorySignificant reduction in markers

Q & A

Q. Table 1: Common Deprotection Conditions for Boc-Protected Amines

ReagentSolventTemperatureRacemization RiskReference
TFA (20% v/v)DCM0–25°CModerate
HCl (4M in dioxane)Dioxane0–25°CLow
H₂SO₄ (conc.)MeOH25°CHighAvoid

Q. Table 2: Key NMR Assignments for (R)-tert-Butyl Carbamate Derivatives

Proton/Groupδ (ppm) RangeMultiplicityKey Correlations
tert-Butyl (C(CH₃)₃)1.3–1.5SingletHSQC to quaternary C
Aromatic Br/F7.1–7.8MultipletCOSY/NOESY for substitution pattern
NH (carbamate)5.0–6.0BroadExchange with D₂O

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